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Compound of Interest

Compound Name: CcCl-007

Cat. No.: B12301671

For Immediate Release

This technical guide provides an in-depth analysis of the initial preclinical studies on CCI-007, a
novel small molecule inhibitor showing selective cytotoxic activity against infant leukemia,
particularly cases with Mixed-Lineage Leukemia (MLL) gene rearrangements. This document is
intended for researchers, scientists, and drug development professionals interested in the
emerging therapeutic landscape for this aggressive pediatric malignancy.

Abstract

Infant leukemia with MLL rearrangements (MLL-r) presents a significant clinical challenge with
poor prognosis.[1] Initial research has identified a novel small molecule, CCI-007, which
demonstrates potent and selective cytotoxic effects against a subset of MLL-r leukemia cell
lines.[2] Unlike other inhibitors that require days to show efficacy, CCI-007 induces rapid,
caspase-dependent apoptosis within 24 hours of treatment.[2][3] This is accompanied by a
swift downregulation of key MLL-r associated survival genes, including HOXA9, MEIS1, CMYC,
and BCL2.[2][3] These early findings highlight CCI-007 as a promising candidate for further
preclinical and clinical investigation for the treatment of these aggressive leukemias.[2]

Introduction to CCI-007

CCI-007 was identified through a cell-based small molecule library screen designed to find
selective inhibitors for MLL-r leukemia.[2] The initial screening used the infant MLL-r cell line
PER-485.[2] Subsequent screening against a broader panel of 30 cell lines, including MLL-r,
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MLL wild-type (MLL-wt) leukemia, solid tumors, and normal cells, confirmed CCI-007's
selective toxicity towards a subset of MLL-r and related leukemia cell lines, such as those with
CALM-AF10 and SET-NUP214 translocations.[2]

Quantitative Data on Efficacy

The efficacy of CCI-007 was primarily assessed through cell viability and apoptosis assays
across a panel of human leukemia cell lines. The data reveals a differential sensitivity to the
compound.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of CCI-007 was determined for various
leukemia cell lines after 72 hours of treatment. The results demonstrate a selective effect on
MLL-rearranged, CALM-AF10 rearranged, and SET-NUP214 translocated leukemia cells.[1]

Cell Line Subtype MLL Status IC50 (uM) Sensitivity
PER-485 Infant ALL MLL-AF4 2.5 Sensitive
MV4;11 AML MLL-AF4 3.1 Sensitive
MOLM-13 AML MLL-AF9 4.2 Sensitive
THP-1 AML MLL-AF9 5.8 Sensitive
PER-490 B-ALL MLL-AF4 6.3 Sensitive
PER-703A B-ALL MLL-AF4 7.5 Sensitive
KP-MO-TS AML CALM-AF10 3.9 Sensitive
U937 AML CALM-AF10 5.1 Sensitive
LOUCY T-ALL SET-NUP214 8.9 Sensitive
RS4;11 B-ALL MLL-AF4 >20 Resistant
SEMK2 B-ALL MLL-AF4 >20 Resistant
KOPN-8 B-ALL MLL-AF4 >20 Resistant
CEM T-ALL MLL-wt >20 Resistant
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Table 1: Differential cytotoxicity of CCI-007 in a panel of human leukemia cell lines. IC50 values
were calculated from Alamar Blue viability assay data.[1]

Induction of Apoptosis

CCI-007 was found to induce a significant increase in the population of Annexin V-positive
cells, a marker of apoptosis, in sensitive MLL-r cell lines after 24 hours of treatment. This effect
was not observed in resistant cell lines.[2]

Increase in Annexin V-

Cell Line Treatment (5 uM CCI-007) .

Positive Cells (%)
PER-485 24 hours ~30%
MV4;11 24 hours ~25%
MOLM-13 24 hours ~20%
CEM 24 hours No significant increase
RS4;11 24 hours No significant increase

Table 2: CCI-007 induces caspase-dependent apoptosis in sensitive MLL-r leukemia cell lines.
The table shows the mean increase in the percentage of Annexin V-positive apoptotic cells
following treatment.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial studies of
CCI-007.

Cell Viability Assay

» Objective: To determine the cytotoxic effect of CCI-007 on a panel of leukemia cell lines.
o Method: Alamar Blue assay.
e Procedure:

o Cells were seeded in 96-well plates at a density of 1 x 10*4 cells/well.
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o Cells were exposed to a concentration range of CCI-007 (0.63-20 uM) or vehicle control.

o After 72 hours of incubation, Alamar Blue reagent was added to each well at 10% of the
total volume.

o Plates were incubated for a further 4-8 hours.

o Fluorescence was measured at an excitation of 560 nm and an emission of 590 nm using
a spectrophotometer.

o Cell viability was calculated as a percentage relative to vehicle-treated cells. IC50 values
were determined using GraphPad Prism software.[1][4]

Apoptosis Assay

e Objective: To quantify the induction of apoptosis by CCI-007.
e Method: Annexin V and Propidium lodide (PI) staining followed by flow cytometry.
» Procedure:

o Cells were treated with 5 uM CCI-007 or vehicle control for 24 hours.

o Cells were harvested and washed twice with cold PBS.

o Cells were resuspended in 1X Binding Buffer at a concentration of approximately 1 x 106
cells/mL.

o 100 pL of the cell suspension was transferred to a flow cytometry tube.

o 5 pL of fluorochrome-conjugated Annexin V was added and the cells were incubated for
15 minutes at room temperature in the dark.

o 400 pL of 1X Binding Buffer was added to each tube.

o 5 pL of Propidium lodide (PI) staining solution was added immediately before analysis to
differentiate apoptotic from necrotic cells.

o Samples were analyzed by flow cytometry.[5][6]
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Quantitative Real-Time RT-PCR

o Objective: To measure the effect of CCI-007 on the mMRNA expression levels of MLL target
genes.

o Method: Quantitative Real-Time Reverse Transcription Polymerase Chain Reaction (QRT-
PCR).

e Procedure:

o Sensitive and resistant leukemia cell lines were treated with CCI-007 or vehicle control for
a specified time course.

o Total RNA was extracted from the cells using an RNeasy Mini Kit.
o RNA was reverse transcribed into cDNA.

o gRT-PCR was performed using gene-specific primers for HOXA9, MEIS1, CMYC, BCL2,
and a housekeeping gene for normalization.

o The reaction was carried out in a real-time PCR system with SYBR Green for detection.

o Relative gene expression was calculated using the AACt method.[1]

Visualizations: Pathways and Workflows
Proposed Signaling Pathway of CCI-007
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Caption: Proposed mechanism of action for CCI-007 in MLL-rearranged leukemia.

Experimental Workflow for CCI-007 Identification
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Caption: Workflow for the identification and initial characterization of CCI-007.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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